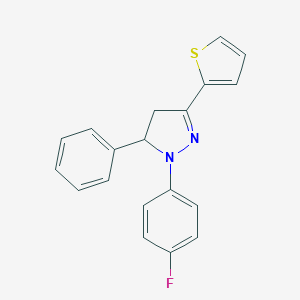
1-(4-fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with fluorophenyl, phenyl, and thienyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds. One common method includes the reaction of 4-fluorobenzaldehyde, acetophenone, and 2-thiophenecarboxaldehyde with hydrazine hydrate under reflux conditions. The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂), while nitration can be done using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation may yield pyrazole-4,5-dione derivatives, while reduction could produce 4,5-dihydropyrazole derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 1-(4-fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine: Medicinally, derivatives of this compound are investigated for their potential anti-inflammatory, analgesic, and anticancer properties. The presence of the fluorophenyl group is particularly significant in enhancing biological activity.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its heterocyclic nature makes it suitable for applications in organic electronics and photonics.
Mécanisme D'action
The mechanism of action of 1-(4-fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through halogen bonding, while the thienyl group can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
- 1-(4-Chlorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
- 1-(4-Bromophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
- 1-(4-Methylphenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
Comparison: Compared to its analogs, 1-(4-fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, often leading to enhanced potency and selectivity in medicinal applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C19H15FN2S |
|---|---|
Poids moléculaire |
322.4g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-3-phenyl-5-thiophen-2-yl-3,4-dihydropyrazole |
InChI |
InChI=1S/C19H15FN2S/c20-15-8-10-16(11-9-15)22-18(14-5-2-1-3-6-14)13-17(21-22)19-7-4-12-23-19/h1-12,18H,13H2 |
Clé InChI |
JQVMGSLZINJSQX-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=CC=CS2)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
SMILES canonique |
C1C(N(N=C1C2=CC=CS2)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dichloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B447322.png)
![4-(2,4-dichlorophenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B447325.png)
![N'-[(2-methyl-3-thienyl)methylene]-1-naphthohydrazide](/img/structure/B447327.png)
![Ethyl 2-{[(2-chloropyridin-3-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B447328.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B447329.png)
![Methyl 2-[(furan-2-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447330.png)


![Isopropyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447334.png)



![Methyl 2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447340.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide](/img/structure/B447346.png)
